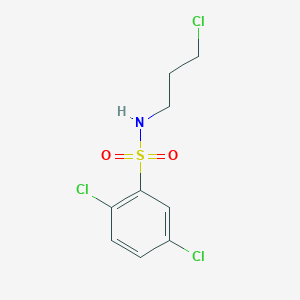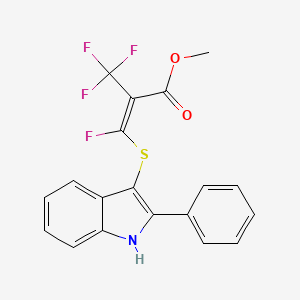![molecular formula C27H17ClN2O8 B11641638 3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11641638.png)
3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
The synthesis of 3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditionsIndustrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of methoxy and nitro groups makes it susceptible to oxidation reactions, which can lead to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions, using reagents such as hydrogen gas and a metal catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. .
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone stands out due to its unique spiro structure and the presence of both chlorophenyl and methoxy-nitrophenyl groups. Similar compounds include:
Eigenschaften
Molekularformel |
C27H17ClN2O8 |
|---|---|
Molekulargewicht |
532.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H17ClN2O8/c1-37-19-12-15(30(35)36)10-11-18(19)29-25(33)20-21(26(29)34)27(38-22(20)13-6-8-14(28)9-7-13)23(31)16-4-2-3-5-17(16)24(27)32/h2-12,20-22H,1H3 |
InChI-Schlüssel |
SWCYMEANQQCZJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641561.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11641564.png)
![9-ethyl-3-{[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B11641573.png)
![N-(4-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11641574.png)
![N-(2,5-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B11641577.png)

![1-(2-Methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11641582.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11641585.png)
![2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile](/img/structure/B11641596.png)
![ethyl 2-(3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641613.png)
![5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-N-tert-butyl-2-methylbenzenesulfonamide](/img/structure/B11641616.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641621.png)
![3-[dimethyl(4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}but-2-yn-1-yl)ammonio]propane-1-sulfonate](/img/structure/B11641627.png)
